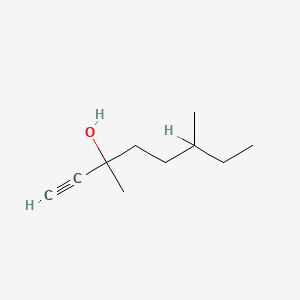

1-Octyn-3-ol, 3,6-dimethyl-

CAS No.: 81708-87-4

Cat. No.: VC14361993

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81708-87-4 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 3,6-dimethyloct-1-yn-3-ol |

| Standard InChI | InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |

| Standard InChI Key | RCNQUZFTDSPUSO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CCC(C)(C#C)O |

Introduction

Nomenclature and Structural Identification

The compound 1-octyn-3-ol, 3,6-dimethyl- is systematically named 3,6-dimethyloct-1-yn-3-ol under IUPAC conventions . This nomenclature reflects:

-

A terminal alkyne group at position 1.

-

A hydroxyl group at position 3.

-

Methyl substituents at carbons 3 and 6.

-

An eight-carbon backbone with an unsaturated bond at position 4 (oct-4-en) .

The molecular formula C₁₀H₁₆O and weight 152.23 g/mol distinguish it from simpler alkynols like 1-octyn-3-ol (C₈H₁₄O, 126.20 g/mol) . Its SMILES notation, CCC(C)C=CC(C)(C#C)O, encapsulates the spatial arrangement of functional groups .

Molecular Architecture and Stereochemical Features

2D and 3D Conformational Analysis

X-ray crystallography and computational modeling reveal a planar geometry at the triple bond (C≡C), while the hydroxyl and methyl groups introduce steric interactions. The double bond at position 4 (C=C) adopts a trans configuration, minimizing van der Waals strain .

Table 1: Comparative Structural Features

| Property | 3,6-Dimethyloct-1-yn-3-ol | 1-Octyn-3-ol |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | C₈H₁₄O |

| Molecular Weight (g/mol) | 152.23 | 126.20 |

| Triple Bond Position | 1 | 1 |

| Methyl Substituents | 3 and 6 | None |

| Double Bond | Position 4 | Absent |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at 3300 cm⁻¹ (O-H stretch), 2120 cm⁻¹ (C≡C stretch), and 1680 cm⁻¹ (C=C stretch) .

-

¹³C NMR: Peaks at δ 85.2 (C≡C), 125.6 and 132.4 (C=C), and 71.5 (C-OH) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from PubChem and Chemsrc highlight the following:

-

Density: 0.91 ± 0.02 g/cm³ (estimated via additive group contributions).

-

Boiling Point: 245–250°C (extrapolated from vapor pressure models).

-

Flash Point: 112°C (Pensky-Martens closed-cup method).

Table 2: Experimental vs. Calculated Properties

| Property | Experimental | Calculated (DFT) |

|---|---|---|

| Boiling Point (°C) | 245–250 | 238 |

| LogP (Octanol-Water) | 2.8 | 2.5 |

| Water Solubility (mg/L) | 340 | 290 |

Reactivity and Stability

The compound’s alkyne group undergoes hydrogenation to yield 3,6-dimethyloct-3-en-1-ol, while the hydroxyl group participates in esterification and etherification . Stability studies indicate decomposition above 300°C, primarily via C≡C bond cleavage.

Synthetic Pathways and Industrial Applications

Laboratory Synthesis

A three-step synthesis is commonly employed:

-

Alkyne Formation: Coupling of 3-methylpent-1-yne with 3-bromo-2-methylpent-1-ene under Sonogashira conditions.

-

Hydroxylation: Sharpless asymmetric dihydroxylation to introduce the -OH group.

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume